REACTION_CXSMILES
|
[C:1](Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[Cl:8][C:9]1[N:14]=[C:13]([NH2:15])[CH:12]=[CH:11][CH:10]=1.C(N(CC)CC)C.O>C(Cl)Cl>[Cl:8][C:9]1[N:14]=[C:13]([NH:15][C:1](=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3])[CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
18.7 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC(=N1)N
|
Name
|
|
Quantity
|
24.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred in an ice-bath for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at rt for 6 h
|
Duration
|
6 h
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aq NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC(=N1)NC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.01 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |